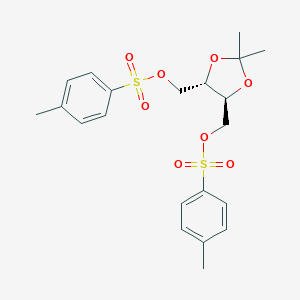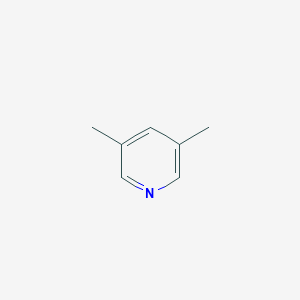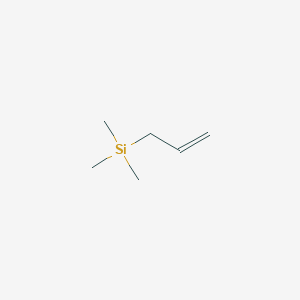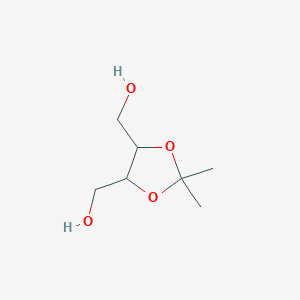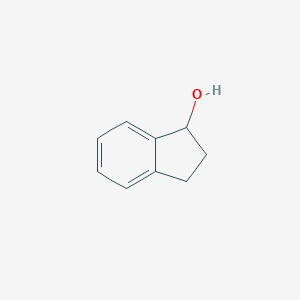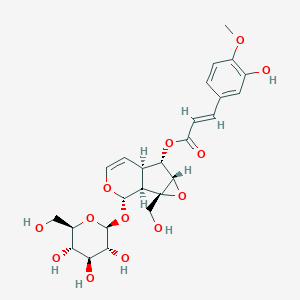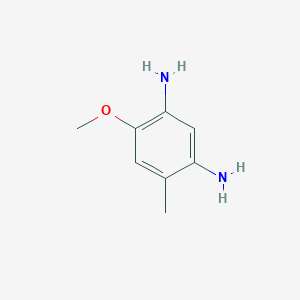
1,3-Benzenediamine, 4-methoxy-6-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenediamine, 4-methoxy-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3,4-Dimethoxyphenylenediamine and is widely used in the synthesis of various organic compounds.
作用機序
The mechanism of action of 1,3-Benzenediamine, 4-methoxy-6-methyl- is still not fully understood. However, studies have shown that this compound has a significant impact on the central nervous system. It is believed that the compound acts as an inhibitor of the monoamine oxidase enzyme, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
生化学的および生理学的効果
Studies have shown that 1,3-Benzenediamine, 4-methoxy-6-methyl- has various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
One of the major advantages of using 1,3-Benzenediamine, 4-methoxy-6-methyl- in lab experiments is its high purity. This compound can be synthesized to a high degree of purity, making it suitable for various applications. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.
将来の方向性
There are various future directions for research on 1,3-Benzenediamine, 4-methoxy-6-methyl-. One of the most significant areas of research is in the field of drug development. This compound has shown potential as a therapeutic agent for various diseases, including Parkinson's disease and Alzheimer's disease. Additionally, research can be conducted to explore the potential applications of this compound in the field of organic synthesis.
Conclusion:
In conclusion, 1,3-Benzenediamine, 4-methoxy-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods and has been extensively studied for its potential applications in organic synthesis, drug development, and other fields. While there are limitations to using this compound in lab experiments, its potential benefits make it a valuable area of research for the future.
合成法
The synthesis of 1,3-Benzenediamine, 4-methoxy-6-methyl- can be achieved through various methods. One of the most common methods is the reduction of 4-Methoxy-3-nitroaniline using tin and hydrochloric acid. This method yields a high purity of the compound, making it suitable for various applications.
科学的研究の応用
1,3-Benzenediamine, 4-methoxy-6-methyl- has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of organic synthesis, where it is used as a building block for various organic compounds. This compound is also used in the manufacturing of dyes, pigments, and pharmaceuticals.
特性
CAS番号 |
5349-76-8 |
|---|---|
製品名 |
1,3-Benzenediamine, 4-methoxy-6-methyl- |
分子式 |
C8H12N2O |
分子量 |
152.19 g/mol |
IUPAC名 |
4-methoxy-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H12N2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,9-10H2,1-2H3 |
InChIキー |
JOJAEBZHFWYZAY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)N)OC |
正規SMILES |
CC1=CC(=C(C=C1N)N)OC |
その他のCAS番号 |
5349-76-8 |
同義語 |
4-Methoxy-6-methyl-1,3-benzenediamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



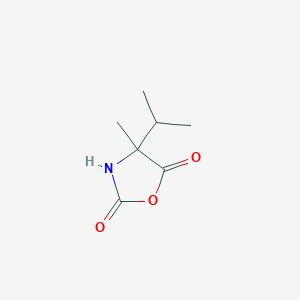
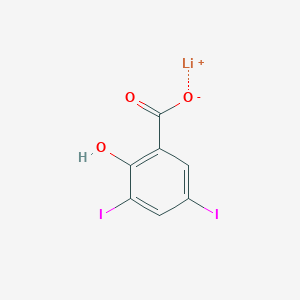
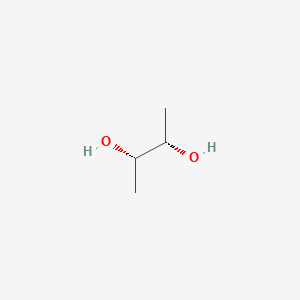
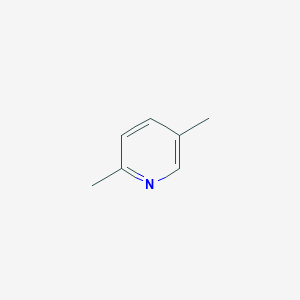
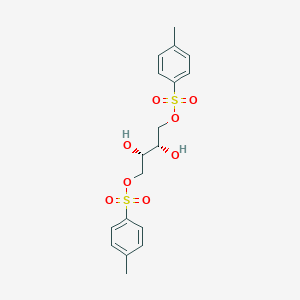
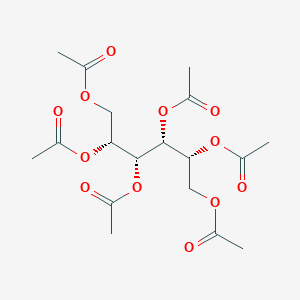
![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)
